

Application Note: Scalable Process Development for 4-Aminoquinazoline-7-Carboxylic Acid

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Compound of Interest

Compound Name:	4-aminoquinazoline-7-carboxylic Acid
CAS No.:	1017385-11-3
Cat. No.:	B2833410

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Executive Summary & Strategic Route Selection

The synthesis of **4-aminoquinazoline-7-carboxylic acid** requires a strategy that balances yield, purity, and safety on a kilogram scale. While laboratory-scale methods often utilize chromatography, this protocol prioritizes crystallization-driven purification and process safety.

Retrosynthetic Analysis

We reject the common 4-nitroanthranilic acid route due to the potential for runaway exotherms during the reduction step and variable yields in the subsequent cyclization. Instead, we utilize Dimethyl 2-aminoterephthalate as the starting material. This route offers:

- **Regiocontrol:** The pre-existing ester at the 7-position eliminates the need for late-stage carbonylation.
- **Scalability:** Intermediates are highly crystalline solids.

- Cost-Efficiency: Starting materials are commodity chemicals in the dye industry.

The Selected Pathway

- Cyclization: Dimethyl 2-aminoterephthalate

Methyl 4-oxoquinazoline-7-carboxylate.

- Activation: Chlorination via POCl

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- Amination: S

Ar displacement with Ammonia.

- Hydrolysis: Ester saponification to the final acid.

Process Safety & Hazard Assessment (Critical)

Hazard Class	Reagent/Step	Mitigation Strategy
Thermal Runaway	POCl Chlorination	Reaction is strictly endothermic until quenching. Quench into cold water/base, never water into acid. Control exotherm to <15°C.
Gas Evolution	HCl / NH	Use a caustic scrubber for HCl generated during chlorination. Use a closed pressure-rated vessel or efficient condenser for amination.
Sensitization	Quinazoline Intermediates	Potent kinase inhibitors.[1][2] [3] Handle as OEB-4/5 (Occupational Exposure Band) compounds. Double-gloving and PAPR required.

Detailed Experimental Protocols

Step 1: Cyclization to the Quinazolinone Core

Objective: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate. Rationale: Formamidine acetate is selected over formamide/ammonium formate to allow for lower reaction temperatures (refluxing alcohol vs. 150°C+), reducing tar formation.

- Reagents:
 - Dimethyl 2-aminoterephthalate (1.0 equiv)
 - Formamidine acetate (1.5 equiv)
 - Methanol (10 volumes)
- Protocol:
 - Charge Dimethyl 2-aminoterephthalate and Methanol into the reactor.
 - Add Formamidine acetate in a single portion.
 - Heat the suspension to reflux (65°C) for 12–16 hours.
 - IPC (In-Process Control): Monitor by HPLC (<2% starting material).
 - Cool the mixture to 0–5°C and age for 2 hours.
 - Filter the white precipitate.[\[4\]](#)
 - Wash the cake with cold Methanol (2 volumes).
 - Dry under vacuum at 50°C.
- Expected Yield: 85–90%
- Key Insight: This intermediate is sparingly soluble in MeOH, driving the reaction to completion via precipitation.

Step 2: Chlorination (The Critical Activation)

Objective: Synthesis of Methyl 4-chloroquinazoline-7-carboxylate. Rationale: Catalytic DMF is essential to form the Vilsmeier-Haack reagent in situ, drastically reducing reaction time.

- Reagents:
 - Methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate (1.0 equiv)
 - Phosphorus Oxychloride (POCl₃) (5.0 volumes) - Acts as solvent and reagent
 - N,N-Dimethylformamide (DMF) (0.05 equiv) - Catalyst
- Protocol:
 - Charge the solid quinazolinone to the reactor.
 - Add POCl₃ slowly at room temperature.
 - Add catalytic DMF. Caution: Mild exotherm and gas evolution.
 - Heat to reflux (105°C) for 3–5 hours. Solution becomes clear yellow/orange.
 - Distillation: Distill off excess POCl₃ under reduced pressure (keep pot temp <60°C) to a stirrable residue.
 - Quench: Dilute residue with Toluene (5 volumes). Pour this mixture slowly into a vigorously stirred mixture of Ice/Water/K₂CO₃ maintaining pH > 7.
 - Separate the organic layer (Toluene). Extract aqueous layer with Toluene.

- Dry organics over MgSO₄, filter, and concentrate to dryness (or use solution directly in Step 3).
- Safety Note: The quench is the most hazardous operation. Ensure cooling capacity is sufficient.

Step 3: Amination

Objective: Synthesis of Methyl 4-aminoquinazoline-7-carboxylate. Rationale: Using ammonia in isopropanol (IPA) avoids hydrolysis of the 7-ester, which can occur in aqueous ammonia.

- Reagents:
 - Methyl 4-chloroquinazoline-7-carboxylate (1.0 equiv)
 - 7N Ammonia in Methanol or Isopropanol (10 equiv)
 - Tetrahydrofuran (THF) (5 volumes) - Co-solvent if solubility is poor
- Protocol:
 - Suspend the chloro-intermediate in THF/IPA.
 - Cool to 0–5°C.
 - Add Ammonia solution slowly.
 - Allow to warm to Room Temperature (20–25°C) and stir for 4 hours.
 - IPC: HPLC should show complete conversion of the chloro-species.
 - Concentrate the solvent to ~20% volume.
 - Add Water (10 volumes) to precipitate the product.
 - Filter the off-white solid and wash with water.
- Expected Yield: 90–95%

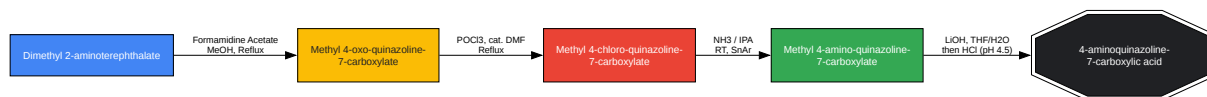
Step 4: Hydrolysis to Final Acid

Objective: Synthesis of **4-aminoquinazoline-7-carboxylic acid**. Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH for cleaner impurity profiles in quinazolines, though NaOH is acceptable.

- Reagents:
 - Methyl 4-aminoquinazoline-7-carboxylate (1.0 equiv)
 - LiOH·H₂O (2.5 equiv)
 - THF/Water (1:1 mixture) (10 volumes)
- Protocol:
 - Suspend the ester in THF/Water.
 - Add LiOH.
 - Heat to 50°C for 4–6 hours.
 - Workup: Cool to room temperature.
 - Adjust pH to 4.0–4.5 using 1N HCl. Critical: The product is zwitterionic; incorrect pH will lead to yield loss.
 - The product precipitates as a white/pale yellow solid.
 - Filter, wash with Water, then Acetone.
 - Dry at 60°C under vacuum.

Visual Workflows

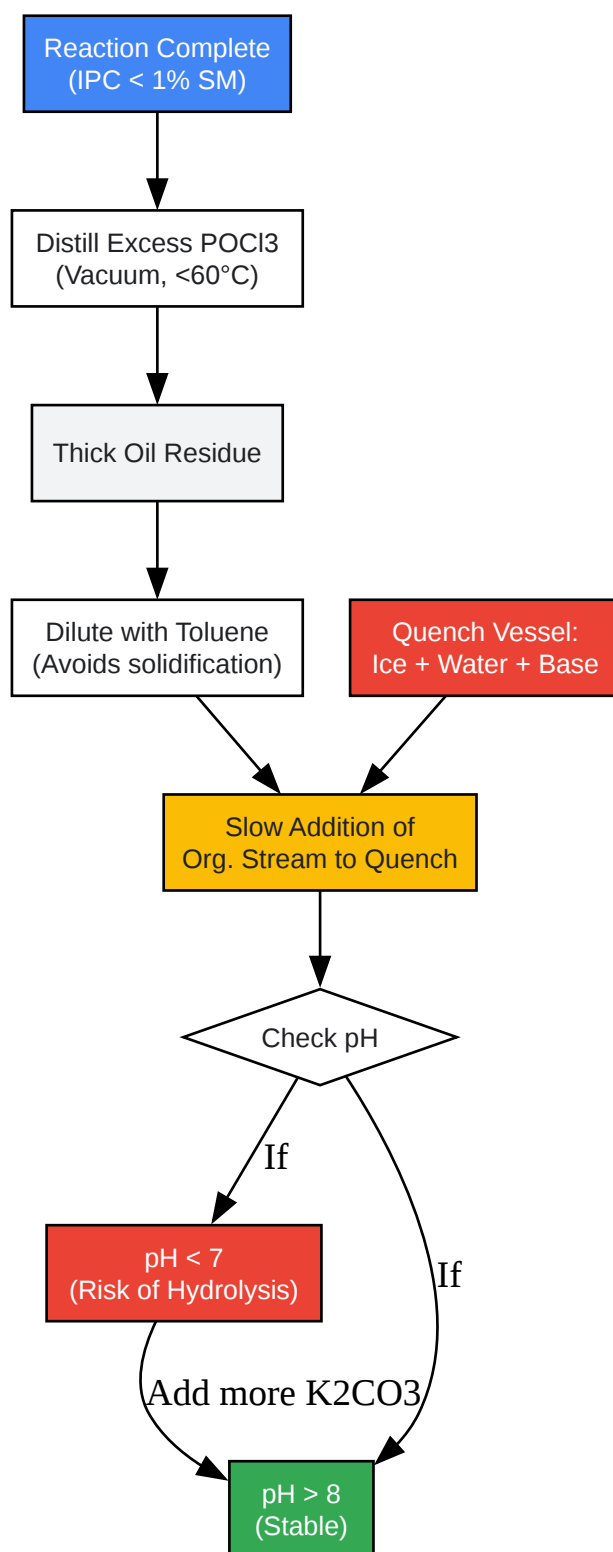
Synthesis Pathway



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Figure 1: Linear synthetic sequence designed for scale-up, avoiding chromatographic purification.

Decision Tree: POCl₃ Quench Logic



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Figure 2: Safety logic for the critical POCI3 quenching step to prevent thermal runaway and product degradation.

Analytical Specifications

To ensure the protocol is "self-validating," the following criteria must be met at each stage:

Intermediate	Test Method	Acceptance Criteria
Quinazolinone (Step 1)	HPLC (254 nm)	Purity > 98.0% (Area%). Major impurity: Unreacted diester.
Chloro-intermediate (Step 2)	GC-MS or HPLC	Purity > 95.0%. Note: Labile in wet solvents; analyze immediately.
Final Acid (Step 4)	¹ H NMR (DMSO-d ₆)	Confirm loss of methyl ester singlet (~3.9 ppm).
Final Acid (Step 4)	ROI (Residue on Ignition)	< 0.1% (Ensures removal of Li/Na salts).

References

- Quinazoline Scale-Up Chemistry
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 - 2-Aminoterephthalic acid dimethyl ester.[5][6][7] National Center for Biotechnology Information. PubChem Compound Summary for CID 2733368.
 - Source:
- Cyclization Methodology
 - Synthesis of 4-aminoquinazoline derivatives.
 - Source:

- Hydrolysis & Purification
 - Quinazoline-4(3H)-one-7-carboxamide Derivatives. (Describes hydrolysis conditions for 7-position esters).
 - Source:

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